molecular formula C4H5F2N3 B1420021 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole CAS No. 1094760-03-8

5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole

Cat. No.: B1420021
CAS No.: 1094760-03-8
M. Wt: 133.1 g/mol
InChI Key: PFTVXFCTPWXITA-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound that contains both fluorine and nitrogen atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts unique electronic and steric properties, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole typically involves the introduction of the difluoromethyl group into a pre-formed triazole ring. One common method involves the reaction of a triazole precursor with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. The use of catalytic processes, such as metal-catalyzed difluoromethylation, allows for efficient and high-yield production. Additionally, the reaction conditions are optimized to minimize environmental impact and ensure safety .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(Difluoromethyl)-5-methyl-1H-1,2,4-triazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the difluoromethyl group. This group imparts unique electronic properties, enhancing the compound’s reactivity and stability. Additionally, the triazole ring provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-(difluoromethyl)-5-methyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3/c1-2-7-4(3(5)6)9-8-2/h3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTVXFCTPWXITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094760-03-8
Record name 5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole
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5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole
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5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole
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5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole
Reactant of Route 6
5-(difluoromethyl)-3-methyl-1H-1,2,4-triazole

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